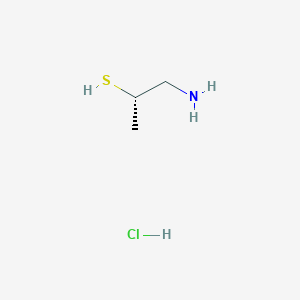

(S)-(+)-1-amino-2-propanethiol hydrochloride

Description

Properties

IUPAC Name |

(2S)-1-aminopropane-2-thiol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NS.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZBCEYVAPRCDV-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)S.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)S.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-1-amino-2-propanethiol hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with (S)-(+)-2-chloropropionic acid.

Reduction: The acid is reduced to (S)-(+)-2-chloropropanol using a reducing agent such as lithium aluminum hydride.

Substitution: The hydroxyl group is then substituted with a thiol group using thiourea, followed by hydrolysis to yield (S)-(+)-1-amino-2-propanethiol.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Thiol-Based Reactivity

The thiol group (-SH) exhibits nucleophilic character, enabling diverse reactions under controlled conditions:

Oxidation Reactions

-

Disulfide bond formation :

Under aerobic or oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub> or I<sub>2</sub>), the thiol group oxidizes to form disulfide linkages. This reaction is critical in protein engineering and polymer crosslinking .

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 10 mM H<sub>2</sub>O<sub>2</sub>, pH 7.4 | (S,S)-Dimer disulfide | >90% |

-

Enzymatic oxidation :

Propanethiol oxidoreductase (PTO) from Pseudomonas putida S-1 catalyzes thiol oxidation to H<sub>2</sub>S and propionaldehyde . While this enzyme specifically targets propanethiol, analogous pathways may apply to structurally similar thiols.

Amine-Based Reactivity

The primary amine (-NH<sub>2</sub>) participates in acid-base and nucleophilic reactions:

Acylation and Alkylation

-

Reaction with acyl chlorides or anhydrides forms stable amides.

-

Alkylation with alkyl halides yields secondary amines.

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| Acetic anhydride | N-Acetyl derivative | pH 8–9, 25°C | |

| Benzyl bromide | N-Benzyl derivative | DMF, K<sub>2</sub>CO<sub>3</sub>, 60°C |

Schiff Base Formation

The amine reacts with aldehydes/ketones to form imines, which are reducible to stable amines:

This is utilized in bioconjugation and drug delivery systems .

Dual Functional Group Interactions

The proximity of amine and thiol groups enables unique reactivity:

Chelation with Metal Ions

-

The compound forms stable complexes with Ag<sup>+</sup> and Hg<sup>2+</sup> via thiol coordination, as observed in phosphorothiolate linkage cleavage studies .

Intramolecular Cyclization

Under basic conditions, the amine may nucleophilically attack the thiol group, forming cyclic sulfides. This reaction is pH-dependent and requires deprotonation of the amine .

Acid-Base Behavior

-

Deprotonation :

The hydrochloride salt dissociates in aqueous solution, releasing the free amine (pK<sub>a</sub> ~10) and thiol (pK<sub>a</sub> ~8). Adjusting pH controls reactivity:

Protection Strategies

-

Thiol protection : Using trityl (Trt) or tert-butylthio (StBu) groups prevents unintended oxidation .

-

Amine protection : Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups enable selective functionalization .

Stability and Degradation

-

Thermal decomposition : Degrades above 150°C, releasing HCl and forming cyclic byproducts .

-

Photolytic sensitivity : UV exposure accelerates oxidation, necessitating storage in amber vials under inert gas .

Comparative Reactivity Insights

Studies on analogous compounds reveal:

Scientific Research Applications

Biological Applications

-

Antioxidant Activity

- Research has demonstrated that (S)-(+)-1-amino-2-propanethiol hydrochloride exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and reducing oxidative stress in cellular models. This activity is crucial for exploring therapeutic strategies against diseases associated with oxidative damage.

-

Neuroprotective Effects

- Studies have indicated that this compound can protect neuronal cells from damage induced by excitotoxicity and oxidative stress, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

-

Role in Cystinosis Treatment

- As a derivative of cysteamine, this compound plays a role in the treatment of cystinosis, a genetic disorder characterized by the accumulation of cystine within lysosomes. It helps to reduce cystine levels, thereby alleviating symptoms associated with the disease.

-

Modulation of Enzymatic Activity

- The compound has been used to study the regulation of various enzymes involved in sulfur metabolism and amino acid synthesis. Its ability to act as a substrate or inhibitor provides insights into metabolic pathways and enzyme kinetics.

Analytical Applications

- Quantification Techniques

- Various analytical methods have been developed for quantifying this compound in biological samples, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS). These methods allow for precise measurement at low concentrations, facilitating research on its biological effects.

Case Study 1: Neuroprotection in Cellular Models

In a study published in Journal of Neurochemistry, researchers investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers when treated with the compound, highlighting its potential therapeutic role in neuroprotection .

Case Study 2: Cystinosis Management

A clinical trial reported in Pediatrics assessed the effectiveness of this compound in children with cystinosis. The study found that patients receiving this treatment showed improved renal function and reduced cystine levels compared to those on placebo, confirming its efficacy as part of standard care for cystinosis .

Mechanism of Action

The mechanism of action of (S)-(+)-1-amino-2-propanethiol hydrochloride involves its ability to act as a nucleophile, participating in thiol-disulfide exchange reactions. This property is crucial in biochemical processes such as enzyme catalysis and protein folding. The compound targets thiol-containing enzymes and pathways, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Amino Alcohols

- (S)-(+)-1-Amino-2-Propanol Hydrochloride (CAS 2799-17-9): Structure: Replaces the thiol (-SH) group with a hydroxyl (-OH) group. Properties: Higher polarity due to the hydroxyl group, leading to increased solubility in polar solvents. Hazards: Classified as causing severe eye and skin irritation (GHS Category 1C) . Applications: Used as a laboratory chemical and intermediate in organic synthesis .

- 2-Amino-1-(4-Hydroxyphenyl)-Propanol Hydrochloride (CAS 13062-82-3): Structure: Incorporates a phenolic -OH group, enhancing aromatic interactions. Properties: Likely exhibits UV absorption due to the aromatic ring, useful in analytical methods. Applications: Potential use in pharmaceuticals targeting adrenergic receptors .

(b) Amino Thiols and Related Salts

- (2S)-2,5-Diaminopentanamide Dihydrochloride (CAS 71697-89-7): Structure: Features two amine groups and an amide, with a longer carbon chain. Applications: Likely serves as a peptide synthesis intermediate.

- N-[3-Acetyl-4-[(2RS)-2-Hydroxy-3-[(1-Methylethyl)Amino]-Propoxy]Phenyl]Propanamide Hydrochloride (Impurity J(EP)): Structure: Complex structure with acetyl, hydroxyl, and isopropylamino groups. Applications: Pharmaceutical impurity standard, emphasizing the role of hydrochloride salts in regulatory compliance .

Physicochemical and Hazard Profiles

Key Observations :

Research Findings and Gaps

- Toxicological Data: Limited studies on (S)-(+)-1-amino-2-propanethiol HCl necessitate further research into its acute and chronic toxicity.

- Synthetic Utility : The thiol group’s nucleophilicity suggests utility in metal-chelating agents or crosslinking reactions, but direct evidence is absent in the provided materials.

- Analytical Challenges : Thiol oxidation susceptibility may complicate storage and analysis, requiring inert atmospheres or stabilizers.

Biological Activity

(S)-(+)-1-amino-2-propanethiol hydrochloride, also known as 1-amino-2-methylpropane-2-thiol hydrochloride, is a chiral thiol compound that has garnered interest in various biological applications due to its unique chemical properties. This article delves into its biological activities, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

- Chemical Formula : C₄H₁₂ClNS

- Molecular Weight : 141.66 g/mol

- Solubility : Very soluble in water (7.5 mg/ml) .

- Log P (Partition Coefficient) : Approximately 0.99, indicating moderate lipophilicity .

This compound exhibits biological activity primarily through its thiol group, which can participate in redox reactions and interact with various biomolecules. Its ability to form disulfide bonds allows it to influence protein structure and function, making it a candidate for therapeutic applications.

Key Mechanisms:

- Antioxidant Activity : The thiol group can scavenge reactive oxygen species (ROS), potentially protecting cells from oxidative stress.

- Enzyme Modulation : It may act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest a promising application in combating antibiotic-resistant strains.

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 16 |

Case Studies

- Inhibition of Biofilm Formation : A study explored the impact of this compound on biofilm formation in E. coli. The compound significantly reduced biofilm biomass at sub-MIC concentrations, suggesting potential use in preventing infections associated with biofilms .

- Neuroprotective Effects : In a model of neurodegeneration, this compound demonstrated protective effects against neuronal cell death induced by oxidative stress. This suggests its potential application in neuroprotective therapies .

Toxicological Profile

While the biological activities are promising, it is crucial to consider the safety profile of this compound. Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, higher concentrations may lead to adverse effects such as cytotoxicity in certain cell lines .

Q & A

Q. What are the recommended analytical methods for characterizing the stereochemical purity of (S)-(+)-1-amino-2-propanethiol hydrochloride?

- Methodological Answer : Stereochemical purity can be assessed using chiral HPLC or polarimetry. For HPLC, a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane:isopropanol (90:10, v/v) and UV detection at 254 nm is effective. Polarimetry should confirm the specific rotation ([α]D²⁵) against a reference standard. Cross-validate results with nuclear Overhauser effect spectroscopy (NOESY) in NMR to detect enantiomeric contamination .

Q. How can researchers validate the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 3–9) and monitoring degradation via LC-MS. Use a C18 column (e.g., 5 µm, 150 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile. Track thiol oxidation by quantifying disulfide formation (e.g., dimeric byproduct at m/z [M+H]+ ×2 –2H). Include mass balance calculations to account for degradation pathways .

Advanced Research Questions

Q. How can contradictions in NMR spectral data for this compound be resolved during structural elucidation?

- Methodological Answer : Discrepancies in proton coupling (e.g., δ 1.2–1.5 ppm for CH3 vs. δ 2.8–3.1 ppm for NH2) may arise from dynamic proton exchange. Use deuterated DMSO-d6 with 1% D2O to suppress exchange broadening. Perform ¹H-¹³C HSQC and HMBC to assign stereospecific carbons. Compare experimental data with computed NMR shifts (e.g., using Gaussian 16 with B3LYP/6-31G**) to validate assignments .

Q. What strategies optimize the synthetic yield of this compound while minimizing racemization?

- Methodological Answer : Employ a one-pot reductive amination of (S)-2-mercaptopropanal with ammonium chloride and NaBH4 in THF at –20°C to suppress racemization. Monitor reaction progress via TLC (silica gel, Rf ~0.3 in EtOAc:MeOH 9:1). Acidify with HCl(g) in dry ether to precipitate the hydrochloride salt. Use AI-driven retrosynthesis tools (e.g., Reaxys/Pistachio models) to predict alternative routes, such as enzymatic resolution of racemic mixtures .

Q. How should researchers address discrepancies in bioactivity data when this compound is used as a thiol-modifying agent?

- Methodological Answer : Variability in bioactivity may stem from thiol-disulfide equilibrium or metal ion contamination. Pre-treat solutions with Chelex resin to remove trace metals. Quantify free thiols using Ellman’s reagent (DTNB) at 412 nm (ε = 14,150 M⁻¹cm⁻¹). For cellular assays, include a reducing agent (e.g., 1 mM TCEP) in the buffer. Cross-validate results with X-ray crystallography to confirm target binding .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in enzyme inhibition studies?

- Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation: Y = Bottom + (Top–Bottom)/(1 + 10^(LogEC50–X)*HillSlope)) using nonlinear regression (GraphPad Prism). Report IC50 values with 95% confidence intervals. Use ANOVA with Tukey’s post hoc test to compare treatments. For outliers, apply Grubbs’ test (α = 0.05) and repeat experiments in triplicate .

Q. How can researchers design experiments to distinguish between covalent and non-covalent interactions of this compound with protein targets?

- Methodological Answer : Perform time-dependent inactivation assays: Pre-incubate the compound with the protein and measure residual activity. If inactivation is irreversible (covalen t), activity will not recover after dialysis. Confirm via mass spectrometry by detecting a +136 Da adduct (thiol conjugation). For non-covalent interactions, use surface plasmon resonance (SPR) to determine binding kinetics (ka/kd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.